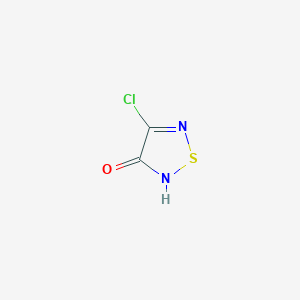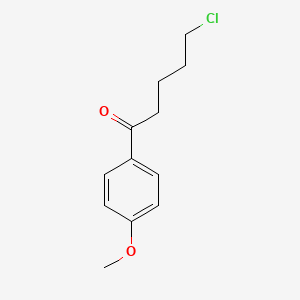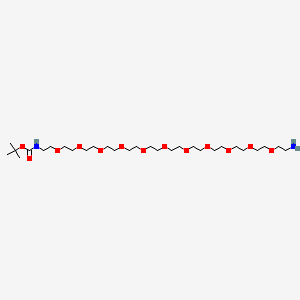
t-Boc-N-amido-PEG11-Amine
Overview
Description
t-Boc-N-amido-PEG11-Amine is a polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG11-Amine is a PEG linker containing an amino group and Boc-protected amino group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play crucial roles in various biological and chemical reactions.
Mode of Action
The amino group of this compound is reactive with its targets, forming stable bonds under specific conditions . For instance, it can react with carboxylic acids in the presence of activators to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
Its hydrophilic peg spacer increases solubility in aqueous media , which could potentially enhance its absorption and distribution in biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. Its hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability could be influenced by the hydration level of its environment. Additionally, the Boc group can be deprotected under mild acidic conditions , indicating that pH could also influence its action.
Biochemical Analysis
Biochemical Properties
t-Boc-N-amido-PEG11-Amine’s amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions .
Cellular Effects
Its interactions with carboxylic acids, activated NHS esters, and carbonyls could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with carboxylic acids, activated NHS esters, and carbonyls . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function could be inferred from its chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-N-amido-PEG11-Amine is synthesized through a series of chemical reactions involving the attachment of PEG chains to an amine group, followed by the protection of the amino group with a Boc group. The synthetic route typically involves:
PEGylation: The attachment of PEG chains to an amine group.
Protection: The amino group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes:
Reacting PEG with an amine: This step involves the reaction of PEG with an amine to form the PEGylated product.
Boc protection: The amino group is protected with a Boc group under mild acidic conditions to form the final product
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG11-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes).
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to expose the free amine
Common Reagents and Conditions
Carboxylic Acids and NHS Esters: These reagents are commonly used in substitution reactions with the amino group.
Mild Acids: Used for deprotection of the Boc group to form the free amine
Major Products Formed
Substituted PEG Derivatives: Formed through substitution reactions with carboxylic acids and NHS esters.
Free Amine: Formed through deprotection of the Boc group
Scientific Research Applications
t-Boc-N-amido-PEG11-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of PEGylated products for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG2-CH2CO2H: A PEG linker with a Boc-protected amine and a carboxyl group.
t-Boc-N-amido-dPEG23-amine: A monodisperse PEG product with a Boc-protected amine.
Uniqueness
t-Boc-N-amido-PEG11-Amine is unique due to its longer PEG chain (PEG11), which provides greater solubility and flexibility in aqueous media compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISRSYIQHFGCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408123 | |
| Record name | Boc-PEG-amine (n=11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-42-6 | |
| Record name | Boc-PEG-amine (n=11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



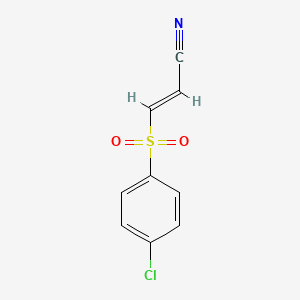
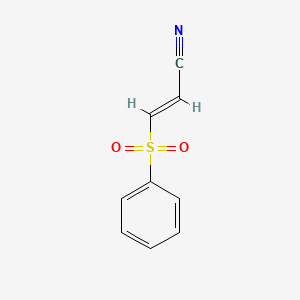
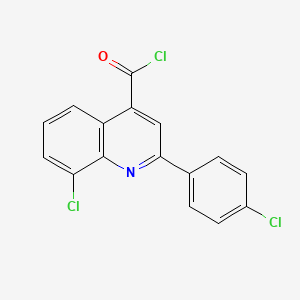

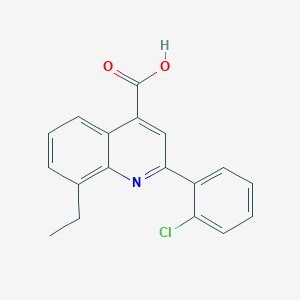
![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)
![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)
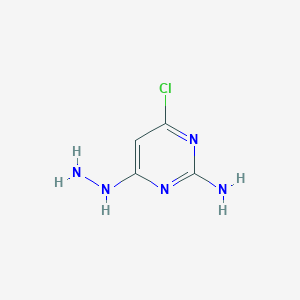
![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)
